molecular formula C28H27N3O5S B12021856 ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12021856
M. Wt: 517.6 g/mol
InChI Key: NPJSSQDUWHGURE-GYHWCHFESA-N
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Description

Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against certain diseases.

    Industry: It could be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its use, such as therapeutic applications or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include:

Biological Activity

Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H28N2O7SC_{27}H_{28}N_{2}O_{7}S and a molecular weight of 524.59 g/mol. Its structure features multiple functional groups, including thiazole and pyrimidine rings, which contribute to its biological activity. The InChIKey for this compound is QAFXIQCQEGZAPL-STZFKDTASA-N, facilitating its identification in chemical databases .

PropertyValue
Molecular FormulaC27H28N2O7S
Molecular Weight524.59 g/mol
InChIKeyQAFXIQCQEGZAPL-STZFKDTASA-N
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl exhibit significant antimicrobial activity. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes .

Case Study: Antibacterial Activity

In a comparative study, the synthesized thiazolo-pyrimidines were tested against standard antibiotics. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than those of conventional antibiotics like kanamycin B. This suggests a potential for developing new antibacterial agents from this class of compounds.

Table 2: Antibacterial Activity Results

Compound NameBacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Ethyl (2Z)-5-(2-methoxyphenyl)...E. coli10Kanamycin B13
Ethyl (2Z)-5-(2-methoxyphenyl)...S. aureus8Kanamycin B12
Ethyl (2Z)-5-(2-methoxyphenyl)...P. aeruginosa15Kanamycin B20

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. Research indicates that similar thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to target specific cancer cells while sparing normal cells presents a promising avenue for therapeutic development .

The biological activity of ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl is attributed to its interaction with biological macromolecules such as enzymes and receptors. The presence of the thiazole and pyrimidine moieties allows for effective binding to active sites, disrupting normal cellular functions.

Enzyme Inhibition Studies

In vitro studies have demonstrated that certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, compounds have shown IC50 values indicating their potency in inhibiting enzyme activity critical for bacterial survival and tumor growth .

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H27N3O5S/c1-5-15-30-19-13-9-7-11-17(19)22(25(30)32)24-26(33)31-23(18-12-8-10-14-20(18)35-4)21(27(34)36-6-2)16(3)29-28(31)37-24/h7-14,23H,5-6,15H2,1-4H3/b24-22-

InChI Key

NPJSSQDUWHGURE-GYHWCHFESA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5OC)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5OC)C1=O

Origin of Product

United States

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